REACTION_CXSMILES
|
Cl[CH2:2][C:3]([N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][N:21]([CH2:2][C:3](=[O:4])[N:5]2[CH2:10][CH2:9][O:8][CH2:7][CH2:6]2)[CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:12])[CH3:13] |f:2.3.4|
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Name
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|
Quantity
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1.6 g
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Type
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reactant
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Smiles
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ClCC(=O)N1CCOCC1
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Name
|
|
Quantity
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1.86 g
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Type
|
reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCNCC1
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Name
|
|
Quantity
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4.14 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Solvents were evaporated
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Type
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CUSTOM
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Details
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the crude product was purified by flash chromatography (CH2Cl2/CH3OH=30/1)
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Name
|
|
Type
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product
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Smiles
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C(C)(C)(C)OC(=O)N1CCN(CC1)CC(N1CCOCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |